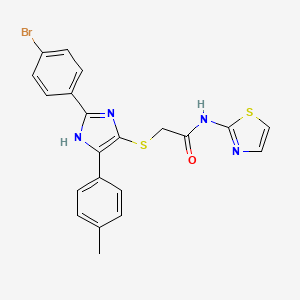

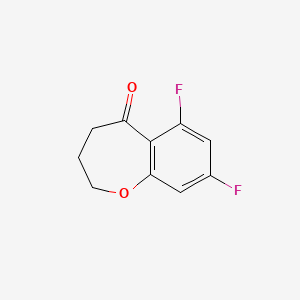

![molecular formula C22H21N5O2 B2382280 4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-35-3](/img/structure/B2382280.png)

4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (including 2400 patents) up to date .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the reaction of 5-aminopyrazole with a dicarbonyl compound . The 5-aminopyrazole has two different reactive points that can act as a nucleophile: the amino group (-NH2) and the sp2 carbon at its β position .

Molecular Structure Analysis

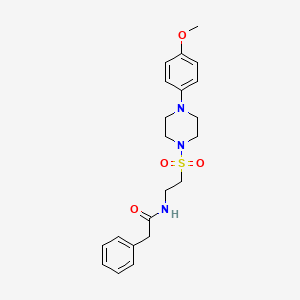

The molecular structure of “4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” consists of a pyrazolo[3,4-d]pyrimidine core with a tert-butyl group at the 4-position, a phenyl group at the N1-position, and a benzamide group at the 5-position .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . For example, 4,5-dihydro-3-methyl-1-phenyl-5-thioxo-1H-pyrazole-4-carboxaldehyde reacted with nitromethane in the presence of dibenzoyl peroxide, Et3N in ethanol to produce 5-nitro-3-methyl-1-phenylthieno[2,3-c]pyrazole .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” are not explicitly mentioned in the references .

Wissenschaftliche Forschungsanwendungen

Organic Field-Effect Transistor (OFET) Applications

The compound has been used in the synthesis of copolymers for flexible organic field-effect transistor (OFET) devices . The copolymer PBPTT, which includes this compound, shows interesting properties such as an almost planar molecular structure with extended π-conjugation, an ordered edge-on orientation in a fiber-like film, and the thieno [3,2- b ]thiophene moiety located in the middle of the polymer backbone for a symmetric and strong π-stacking effect .

Photophysical and Electrochemical Properties

The tert-butyl-phenyl-substitution in the compound induces a stabilization of the 1 MLCT and 3 MLCT states localized on the phenanthroline part of the bridging ligand . This property can be utilized in the development of photophysical and electrochemical devices .

Synthesis of Complexes

The compound has been used in the optimized synthesis of a tert-butyl-phenyl-substituted tetrapyridophenazine ligand and its Ru (ii) complexes . These complexes have been characterized and their dimerization behavior has been determined .

Aggregation in Solution

The compound has been used in the synthesis of complexes that exhibit concentration-dependent aggregation in solution . This property can be useful in the development of materials with specific aggregation properties .

Semiconductor Polymers

The compound has been used in the design of semiconductor polymers for OFET applications . The study reveals the profound influence of the fused thiophene and symmetric molecular structure on the copolymer characteristics and OFET device performance .

6. Development of High-Performance Flexible OFET Devices The compound has been used in the fabrication of ambient stable and high-performance flexible OFET devices, with a charge carrier mobility of up to 0.27 cm 2 V −1 s −1 and an on/off ratio of 10 4 .

Zukünftige Richtungen

The future directions for “4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” and related compounds could involve further exploration of their potential as inhibitors of PAK1 and other protein kinases . Additionally, the synthesis and biological evaluation of more pyrazolo[3,4-d]pyrimidine derivatives could lead to the discovery of new biologically active moieties .

Wirkmechanismus

Target of Action

The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in cells, influencing many aspects of cell function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Mode of Action

This compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the hinge region in kinase active sites . This interaction inhibits the kinase’s activity, preventing the phosphorylation process . The activity and selectivity of this compound can be directed to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound affects the mTOR signalling pathways, which are crucial in cancer cell growth and development . Prior to the development of mTOR inhibitors like this compound, only rapalogs were known to inhibit the mTOR pathway by selectively inhibiting mTORC1 . This resulted in a reduction of their anticancer efficacy due to compensatory activation of the mTORC2 complex .

Result of Action

The inhibition of kinase activity by this compound leads to the disruption of key cellular processes, such as cell proliferation, cell cycle progression, and apoptosis . This can result in the inhibition of cancer cell growth and the induction of cell death .

Eigenschaften

IUPAC Name |

4-tert-butyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2/c1-22(2,3)16-11-9-15(10-12-16)20(28)25-26-14-23-19-18(21(26)29)13-24-27(19)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,25,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBHEGHKIXJFAO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(tert-butyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

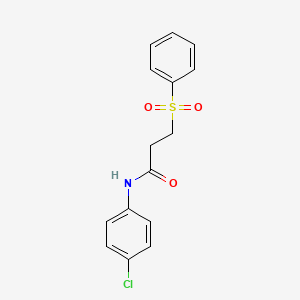

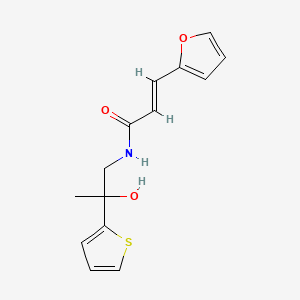

![N-[1-(2-chlorobenzoyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2382198.png)

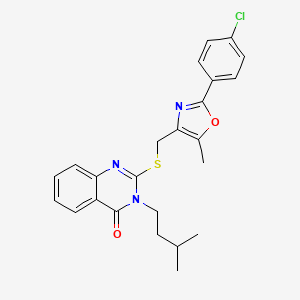

![N-(1-cyanocyclobutyl)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B2382206.png)

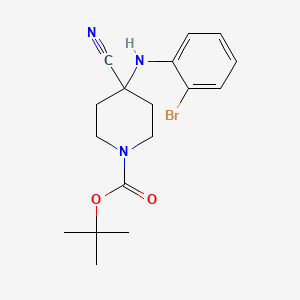

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)

![4-[(1R,4S)-bicyclo[2.2.1]hept-2-yl]benzene-1,2-diol](/img/structure/B2382219.png)

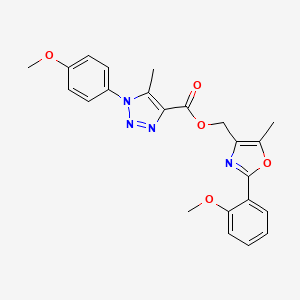

![1-(Diphenylmethyl)-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2382220.png)